2-iodo-3-pyridinyl N-phenylcarbamate
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Overview
Description
2-iodo-3-pyridinyl N-phenylcarbamate is a chemical compound with the molecular formula C12H9IN2O2 and a molecular weight of 340.12 g/mol . This compound is known for its unique structure, which combines an iodinated pyridine ring with a phenylcarbamate group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-3-pyridinyl N-phenylcarbamate typically involves the iodination of 3-pyridinol followed by the formation of the carbamate ester. The reaction conditions often include the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the pyridine ring. The phenylcarbamate group is then introduced through a reaction with phenyl isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The production process is designed to be efficient and cost-effective, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
2-iodo-3-pyridinyl N-phenylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the iodine atom or modify the carbamate group.
Substitution: The iodine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield deiodinated or modified carbamate compounds .
Scientific Research Applications
2-iodo-3-pyridinyl N-phenylcarbamate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 2-iodo-3-pyridinyl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The iodinated pyridine ring and the phenylcarbamate group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-iodo-3-pyridinyl N-methylcarbamate
- 2-iodo-3-pyridinyl N-ethylcarbamate
- 2-iodo-3-pyridinyl N-propylcarbamate
Uniqueness
2-iodo-3-pyridinyl N-phenylcarbamate is unique due to its specific combination of an iodinated pyridine ring and a phenylcarbamate group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it offers enhanced binding affinity and specificity for certain molecular targets, which can be advantageous in drug development and biochemical studies.
Properties
IUPAC Name |
(2-iodopyridin-3-yl) N-phenylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IN2O2/c13-11-10(7-4-8-14-11)17-12(16)15-9-5-2-1-3-6-9/h1-8H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGUQWMFNSCFEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=C(N=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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